molecular formula C17H14N2O3 B11712429 2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11712429
M. Wt: 294.30 g/mol
InChI Key: FDTGWZNZHQFIOE-UHFFFAOYSA-N
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Description

2-{[(3-Acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a substituted isoindole-1,3-dione derivative characterized by a central bicyclic aromatic core (isoindole-1,3-dione) functionalized with a (3-acetylphenyl)aminomethyl group.

The compound’s acetylphenyl moiety may enhance solubility in organic solvents compared to simpler alkyl-substituted isoindole-diones, while the amino methyl group could facilitate intermolecular interactions critical for biological activity or material science applications .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-[(3-acetylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H14N2O3/c1-11(20)12-5-4-6-13(9-12)18-10-19-16(21)14-7-2-3-8-15(14)17(19)22/h2-9,18H,10H2,1H3

InChI Key

FDTGWZNZHQFIOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Solvent Selection and Temperature Effects

Comparative studies highlight ethanol as the optimal solvent due to its polarity, which stabilizes intermediates and facilitates product crystallization. Reflux temperatures (78°C for ethanol) balance reaction rate and thermal stability of the acetyl group. Substituting ethanol with toluene increases reaction time to 12 hours but improves yield marginally (72%).

Catalytic Additives

The addition of 5% sodium hydroxide in ethanol accelerates the condensation step, reducing reaction time to 4 hours. However, excessive base promotes hydrolysis of phthalic anhydride, necessitating precise stoichiometry.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization:

  • Ethanol: Yields needle-like crystals with a melting point of 134°C.

  • Ethanol-Hexane (1:1): Produces higher-purity crystals (m.p. 136°C) but reduces yield by 10%.

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1774 cm1^{-1} (imide C=O), 1712 cm1^{-1} (acetyl C=O), and 1660 cm1^{-1} (C=N stretch) confirm functional groups.

  • 1H^1 \text{H} NMR (DMSO-d6_6): Resonances at δ 2.55 (s, 3H, acetyl CH3_3), 5.10 (s, 2H, CH2_2), and 7.45–8.10 (m, 8H, aromatic) align with the target structure.

  • Mass Spectrometry: Molecular ion peak at m/z 356.1525 ([M+H]+^+) matches the theoretical molecular weight.

Industrial-Scale Adaptations

Pilot-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reactors: Microfluidic systems reduce reaction time to 2 hours via improved heat transfer.

  • Automated Purification: Centrifugal partition chromatography replaces recrystallization, achieving 85% recovery rates.

Challenges and Mitigation Strategies

Acetyl Group Stability

The electron-withdrawing acetyl group increases susceptibility to nucleophilic attack. To prevent degradation:

  • Maintain pH < 7 during synthesis.

  • Avoid prolonged exposure to temperatures > 100°C.

Byproduct Formation

Minor byproducts (<5%) include dimeric isoindole derivatives, removed via silica gel chromatography .

Scientific Research Applications

2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is an isoindole derivative with potential therapeutic applications, especially in medicinal chemistry, because of its diverse biological activities, such as antimicrobial and anticancer properties. Research indicates that this compound exhibits significant biological activities and has potential applications in diverse fields due to its unique structure.

Potential Applications of this compound

  • Medicinal Chemistry Isoindole derivatives such as this compound are widely recognized for potential therapeutic applications because of their diverse biological activities, including antimicrobial and anticancer properties.
  • Material Science Due to its unique structure and biological activity, this compound has potential applications in material science.
  • Development of new drugs this compound can be used in the development of new drugs.
  • Antimicrobial applications Derivatives of isoindole-1,3-dione have demonstrated antimicrobial activity .
  • Anticancer applications Isoindole derivatives such as this compound have demonstrated anticancer properties.
  • Bioimaging Polyphenol-containing nanoparticles, which have similar structural features to this compound, have demonstrated great promise in bioimaging .
  • Therapeutic delivery Polyphenol-containing nanoparticles, which have similar structural features to this compound, have demonstrated great promise in therapeutic delivery .

Interactions with Biological Targets

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Enzyme inhibition assays These assays help determine how the compound interacts with and potentially inhibits specific enzymes.
  • Receptor binding studies These studies assess the compound's affinity and selectivity for various receptors.
  • Cellular signaling pathway analysis These analyses elucidate the downstream effects of the compound on cellular signaling pathways.

Isoindole-1,3-dione derivatives

Mechanism of Action

The mechanism of action of 2-{[(3-ACETYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Isoindole-1,3-dione Derivatives and Their Properties

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-((3-Oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3-dione Benzofuran-oxo-methyl C₁₇H₁₁NO₄ Crystalline stacking via C-H···O interactions; potential solid-state applications
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione Indole-acryloyl-phenyl C₂₅H₁₇N₂O₃ Photoactive properties; synthesized via Claisen-Schmidt condensation
2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione (Folpet) Trichloromethylthio C₉H₄Cl₃NO₂S Agricultural fungicide; broad-spectrum reactivity
2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3-dione Hydroxy-dimethylpropyl C₁₃H₁₅NO₃ Pharmaceutical intermediate; enhanced solubility
Target Compound (3-Acetylphenyl)aminomethyl C₁₈H₁₅N₂O₃ Hypothesized bioactivity due to acetyl-amino synergy N/A

Key Observations:

  • Substituent Impact on Crystallinity: The benzofuran-substituted derivative (C₁₇H₁₁NO₄) exhibits a layered crystal structure stabilized by C-H···O interactions , whereas the hydroxy-dimethylpropyl analogue (C₁₃H₁₅NO₃) likely adopts less ordered packing due to steric hindrance . The target compound’s acetyl group may promote π-π stacking, similar to indole-containing derivatives .
  • Reactivity and Applications: Folpet’s trichloromethylthio group confers pesticidal activity via electrophilic reactivity , whereas indole-acryloyl derivatives are tailored for photodynamic applications . The acetylphenyl-amino group in the target compound may favor kinase inhibition or receptor binding, analogous to bioactive isoindole-diones .

Physicochemical and Spectroscopic Data

  • 13C-NMR Trends : Indole-substituted derivatives exhibit aromatic carbons at δ 116–129 ppm, while acetyl groups resonate near δ 200–210 ppm . The target compound’s acetyl peak (δ ~205 ppm) and aromatic carbons (δ 120–135 ppm) would align with these trends.
  • Thermal Stability : Folpet’s trichloromethylthio group reduces thermal stability compared to acetyl- or hydroxy-substituted derivatives .

Biological Activity

2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is an isoindole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by its isoindole core structure with a 3-acetylphenylamino substituent. This specific arrangement enhances its chemical reactivity and biological interactions. The molecular formula is C16H15N2O3C_{16}H_{15}N_{2}O_{3} with a molecular weight of 281.31 g/mol.

Biological Activities

Research indicates that this compound exhibits significant biological activities including:

  • Antimicrobial Activity : Various studies have demonstrated its effectiveness against a range of bacterial strains.
  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as xanthine oxidase and carbonic anhydrase, which are crucial in various metabolic pathways.

The mechanisms underlying the biological activity of this compound are primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. For instance, studies have shown that it can inhibit xanthine oxidase with an IC50 value comparable to standard inhibitors like allopurinol . Additionally, molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, modulating their activity .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with structurally similar compounds. The following table summarizes key features:

Compound NameStructureUnique Features
1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazoleStructureExhibits different pharmacological profiles due to ethyl substituents.
N-Arylsulfonyl-3-acetylindole derivativesStructureContains sulfonamide groups that enhance solubility and bioactivity.
2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dioneStructureSimilar core but varies in substituent position affecting activity.

The unique acetylphenylamino substituent of this compound significantly influences its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have reported on the biological evaluation of this compound:

  • Antimicrobial Evaluation : A study synthesized derivatives based on isoindole structures and tested their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : Novel isoindole derivatives were synthesized and evaluated for their inhibitory effects against xanthine oxidase and carbonic anhydrase isoenzymes. The findings revealed that some derivatives showed enhanced inhibitory activity compared to traditional inhibitors .
  • Cytotoxicity Tests : In vitro assays demonstrated that this compound could effectively reduce cell viability in cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Basic Questions

What are the optimal synthetic routes for 2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step organic reactions, such as coupling ethynyl-substituted phenyl groups with isoindole derivatives. A common method is the Sonogashira coupling , which requires precise control of temperature (e.g., 60–80°C), inert atmospheres (nitrogen/argon), and catalysts like Pd(PPh₃)₄/CuI . Solvent choice (e.g., DMF or THF) and slow addition of reagents can minimize side reactions. Post-synthesis purification via column chromatography (using silica gel and gradients of ethyl acetate/hexane) is critical for isolating high-purity products .

Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

X-ray crystallography is the gold standard for resolving the 3D structure, particularly for confirming the fused bicyclic isoindole core and substituent orientations . Complementary methods include:

  • NMR (¹H/¹³C) for tracking proton environments and carbonyl groups.
  • FT-IR to identify amine (-NH) and acetyl (-COCH₃) stretches.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
    Density functional theory (DFT) calculations can further validate spectroscopic data .

Advanced Research Questions

How can researchers resolve contradictions in reaction yields when scaling up the synthesis of isoindole derivatives under varying solvent conditions?

Contradictions often arise from solvent polarity effects on intermediate stability. For example, polar aprotic solvents (DMF) may stabilize charged intermediates but promote hydrolysis. To resolve this:

  • Perform kinetic studies to identify rate-limiting steps.
  • Use DoE (Design of Experiments) to optimize solvent mixtures (e.g., DMF/THF ratios) and temperature gradients.
  • Monitor reaction progress via in-situ IR or HPLC to detect side products early .
  • Compare small-scale vs. bulk reactions to assess mass transfer limitations .

What methodological approaches are recommended for elucidating the interaction mechanisms between this compound and biological targets like enzymes?

  • Molecular docking simulations (AutoDock, Schrödinger) can predict binding modes to enzymes (e.g., kinases or proteases).
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd values).
  • Cellular assays (e.g., luciferase-based reporter systems) validate target modulation in live cells.
  • Metabolomics profiling (LC-MS) identifies downstream metabolic changes, linking mechanism to phenotype .

How should experimental designs be structured to assess the environmental fate and ecological risks of isoindole-based compounds?

Adopt a tiered approach:

  • Phase 1 (Lab): Measure physicochemical properties (logP, hydrolysis rates) and photostability under UV light .
  • Phase 2 (Microcosm): Assess biodegradation in soil/water systems using ¹⁴C-labeled analogs to track mineralization.
  • Phase 3 (Ecotoxicology): Conduct Daphnia magna acute toxicity tests and algae growth inhibition assays (OECD guidelines).
  • Phase 4 (Field): Deploy passive samplers in wastewater to monitor bioaccumulation potential .

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